molecular formula C9H11ClN2O3 B13503885 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B13503885
M. Wt: 230.65 g/mol
InChI Key: MKCDTUAQAFRNJO-UHFFFAOYSA-N
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Description

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a tetrahydrobenzoxazepine ring, which is further stabilized by the addition of hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the nitration of a precursor compound, such as 2,3,4,5-tetrahydro-1,4-benzoxazepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the desired reaction conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride stands out due to its specific nitro substitution pattern and the presence of the benzoxazepine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H11ClN2O3

Molecular Weight

230.65 g/mol

IUPAC Name

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H10N2O3.ClH/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8;/h1-2,5,10H,3-4,6H2;1H

InChI Key

MKCDTUAQAFRNJO-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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